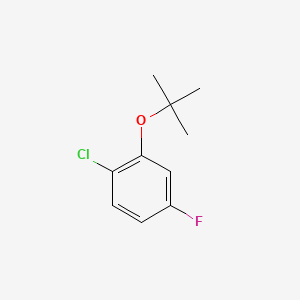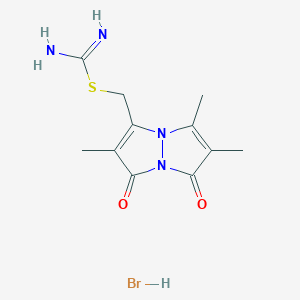
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively, on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens at the desired positions on the quinoline ring. The carboxylate group is then introduced through esterification reactions using appropriate carboxylic acid derivatives and methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or ethanol.
Major Products Formed:
- Substituted quinoline derivatives with different functional groups.
- Oxidized or reduced quinoline compounds.
- Biaryl compounds formed through coupling reactions.
Applications De Recherche Scientifique
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- Methyl 6-Bromo-8-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate
Comparison: Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate is unique due to the specific positions of the bromine and fluorine atoms on the quinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the carboxylate group further enhances its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H7BrFNO2 |
|---|---|
Poids moléculaire |
284.08 g/mol |
Nom IUPAC |
methyl 7-bromo-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-9(13)8(12)4-10(6)14-5-7/h2-5H,1H3 |
Clé InChI |
AMRDIPOGOPMUEK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C2C=C(C(=CC2=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)






![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)

![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)



